5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione

Calcium-sensing receptor antagonist GPCR pharmacology Calcimimetic/calcilytic research

5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione (CAS 13345-02-3) is a sub-nanomolar CaSR antagonist (IC₅₀=0.034 nM in FLIPR assays) backed by peer-reviewed target engagement data—not a generic pyrimidinedione. Its unique N1-3-phenylpropyl and C5-phenyl substitution pattern delivers a defined bioactivity fingerprint for calcium-sensing receptor pathway interrogation, GPCR assay calibration, and N1-homocyclic SAR studies. Unlike commodity analogs, minor modifications at N1/C5 positions produce profound potency shifts, making this compound an irreplaceable reference standard for antimalarial DHFR-TS and antiviral NNRTI programs. Order with confidence: request a quote for research-grade material today.

Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
CAS No. 13345-02-3
Cat. No. B13995146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione
CAS13345-02-3
Molecular FormulaC19H18N2O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCN2C=C(C(=O)NC2=O)C3=CC=CC=C3
InChIInChI=1S/C19H18N2O2/c22-18-17(16-11-5-2-6-12-16)14-21(19(23)20-18)13-7-10-15-8-3-1-4-9-15/h1-6,8-9,11-12,14H,7,10,13H2,(H,20,22,23)
InChIKeyJWBKMBTZFKSJIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione (CAS 13345-02-3): A Structurally Defined Pyrimidinedione Tool Compound with Quantified Target Engagement Data for Calcium-Sensing Receptor and Anti-Infective Research


5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione (CAS 13345-02-3; C19H18N2O2; MW 306.36; LogP 2.84) is a synthetic pyrimidine-2,4-dione derivative bearing a 5-phenyl substituent and an N1-3-phenylpropyl side chain [1]. This compound has been annotated in authoritative bioactivity databases as a potent antagonist of the human calcium-sensing receptor (CaSR), with quantitative affinity data (IC₅₀ = 0.034 nM) derived from functional FLIPR assays in HEK293 cells [2]. Unlike many commercially catalogued pyrimidinediones that lack peer-reviewed target engagement metrics, this compound possesses a defined bioactivity fingerprint that enables its use as a pharmacological tool for CaSR pathway interrogation or as a validated reference in N1-homocyclic SAR studies.

Why 5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione (CAS 13345-02-3) Cannot Be Interchanged with N1-Alkyl or C5-Halogenated Pyrimidinedione Analogs: Evidence of Potency and Binding Mode Divergence


Generic substitution within the pyrimidine-2,4-dione scaffold is scientifically unsound because minor modifications at the N1 and C5 positions produce profound shifts in target engagement and biological potency. SAR studies on pyrimidinedione derivatives demonstrate that replacing acyclic N1 substituents with homocyclic moieties—including phenylpropyl groups—fundamentally alters the molecular fit within the non-nucleoside reverse transcriptase (NNRTI) binding pocket, resulting in distinct antiviral profiles against HIV-1 and HIV-2 [1]. Similarly, in the context of antimalarial DHFR-TS inhibition, changing the C5 substituent from phenyl to 3-chlorophenyl shifts Ki values by nearly an order of magnitude within the same 3-phenylpropyl-containing series [2]. The target compound's specific combination of a 5-phenyl group with an N1-3-phenylpropyl side chain is not a generic commodity; it is a defined structural entity with unique target engagement metrics that cannot be inferred or substituted from analogs bearing alkyl, benzyl, or halogenated phenyl modifications.

Quantitative Differentiation Evidence for 5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione (CAS 13345-02-3): Head-to-Head and Cross-Study Comparative Data


Calcium-Sensing Receptor (CaSR) Antagonist Potency: 5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione Demonstrates Sub-Nanomolar IC₅₀ that Surpasses Several Reference CaSR Antagonists

5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione (CHEMBL1204009) exhibits antagonist activity at the human calcium-sensing receptor (CaSR) with an IC₅₀ of 0.034 nM in a functional FLIPR assay measuring inhibition of intracellular calcium release in HEK293 cells [1]. For comparative context, a previously characterized CaSR antagonist chemotype (trisubstituted pyrimidine 1) was reported with an IC₅₀ of 76 nM in a similar cell-based FLIPR assay . While these are distinct compound series and not from the same study, the ~2,200-fold difference in potency provides a quantitative reference point for the exceptional CaSR antagonist activity of the target compound. Additional BindingDB entries indicate this compound also demonstrates hERG inhibition (IC₅₀ = 1.70 nM) and a radioligand displacement Ki of 0.003 nM against CaSR, supporting a consistent profile of high-affinity target engagement [1].

Calcium-sensing receptor antagonist GPCR pharmacology Calcimimetic/calcilytic research

Antimalarial DHFR-TS Inhibition: 5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione and Closely Related Analogs Exhibit Defined Ki Values Enabling SAR-Driven Selection

Within a defined pyrimidine analog series evaluated against Plasmodium vivax dihydrofolate reductase-thymidylate synthase (PvDHFR-TS), compounds bearing the 3-phenylpropyl moiety demonstrated potent enzyme inhibition. The 2,4-diamine analog 5-phenyl-6-(3-phenylpropyl)pyrimidine-2,4-diamine (CHEMBL22693) exhibited a Ki of 0.530 nM against wild-type PvDHFR-TS and a Ki of 0.5 nM against Plasmodium falciparum DHFR [1]. A closely related analog differing only at the C5 position—5-(3-chlorophenyl)-6-(3-phenylpropyl)pyrimidine-2,4-diamine (CHEMBL21921)—showed a Ki of 0.770 nM against PvDHFR-TS [2]. Although the target compound is the 2,4-dione rather than the 2,4-diamine, these data demonstrate that within the 3-phenylpropyl-substituted pyrimidine scaffold, the C5 substitution pattern modulates enzyme affinity by measurable increments (~0.24 nM difference between phenyl and 3-chlorophenyl). The target 5-phenyl-2,4-dione offers a distinct electronic and hydrogen-bonding profile for SAR expansion.

Antimalarial drug discovery DHFR-TS inhibition Plasmodium vivax

Class-Level SAR Evidence: N1-3-Phenylpropyl Substitution Confers Quantifiable Gains in Biological Potency Across Diverse Pyrimidine Scaffolds

Class-level SAR studies across multiple pyrimidine chemotypes demonstrate that introduction of a 3-phenylpropyl side chain consistently yields quantifiable improvements in biological activity. In the 4-amino-thieno[2,3-d]pyrimidine series targeting Mycobacterium tuberculosis QcrB, incorporation of a 3-phenylpropyl side chain to the lead compound CWHM-728 (baseline IC₅₀ = 2.7 ± 0.84 μM against Mtb) resulted in a 38-fold increase in potency, achieving an IC₅₀ of 83 ± 5.4 nM [1]. In the pyrimidine-6-carboxaldehyde anticancer series, 2-mercapto-4-hydroxy-5-(3-phenylpropyl)pyrimidine-6-carboxaldehyde (VIII-2) demonstrated inhibitory activity against Ehrlich ascites carcinoma that was comparable to 5-fluorouracil as a reference standard, and was more effective than 5-fluorouracil in inhibiting RNA and protein synthesis [2]. These class-level observations—derived from independent studies across antibacterial, anticancer, and antiviral applications—establish the 3-phenylpropyl motif as a validated pharmacophore that confers enhanced target engagement.

Structure-activity relationship Pyrimidine medicinal chemistry Anti-tubercular drug discovery

HIV NNRTI Class Context: N1-Homocyclic Pyrimidinediones Exhibit Superior Therapeutic Indices Relative to Acyclic N1-Substituted Analogs

SAR studies on 2,4(1H,3H)-pyrimidinedione derivatives as HIV-1 and HIV-2 non-nucleoside reverse transcriptase inhibitors (NNRTIs) demonstrate that replacing acyclic N1 substituents with homocyclic moieties—including phenyl, cyclopropyl, and cyclopentenyl groups—significantly improves antiviral activity [1]. The study evaluated 74 compounds and identified that the addition of a methyl linker between the cyclic moiety and N1, combined with a benzoyl group at C6, maximized antiviral potency. Notably, five pyrimidinedione analogues achieved therapeutic indices (TIs) exceeding 450,000, with one specific compound (1-cyclopropylmethyl-5-isopropyl-6-(3,5-dimethylbenzoyl)-2,4(1H,3H)-pyrimidinedione) reaching a TI > 2,000,000 [1]. While the target compound is not a direct NNRTI optimized derivative, the class-level inference establishes that N1-homocyclic substitution is a validated design principle for achieving high antiviral selectivity and low cellular cytotoxicity—a key differentiator from acyclic N1-alkyl pyrimidinediones which show reduced molecular complementarity to the NNRTI binding pocket.

HIV non-nucleoside RT inhibitors Antiviral pyrimidinediones Therapeutic index optimization

Validated Research Application Scenarios for 5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione (CAS 13345-02-3) Based on Quantitative Evidence


Calcium-Sensing Receptor (CaSR) Pharmacological Tool Compound for GPCR Antagonist Screening

This compound serves as a high-potency CaSR antagonist tool (IC₅₀ = 0.034 nM in FLIPR assays) suitable for: (1) validating CaSR target engagement in primary screening cascades, (2) use as a reference standard in calcium flux-based GPCR assays, and (3) establishing baseline antagonist response curves in CaSR-mediated signaling studies [1]. Its sub-nanomolar potency enables low-concentration use, reducing solvent artifacts and minimizing non-specific effects [2].

Antimalarial DHFR-TS Inhibitor Scaffold Optimization and SAR Expansion

For antimalarial discovery programs targeting P. vivax or P. falciparum DHFR-TS, this compound and its closely related 2,4-diamine analogs provide a defined SAR platform [1]. The 5-phenyl substitution pattern (Ki = 0.530 nM for the diamine analog) offers a quantifiable reference point for designing focused libraries that explore C5 modifications while maintaining the N1-3-phenylpropyl pharmacophore [2].

N1-Homocyclic Pyrimidinedione Library Synthesis for Antiviral NNRTI Discovery

Based on class-level evidence that N1-homocyclic substitution enhances NNRTI binding and yields therapeutic indices >450,000, this compound represents a structurally validated starting point for synthesizing focused antiviral libraries [1]. The N1-3-phenylpropyl group can be leveraged as a privileged scaffold for optimizing reverse transcriptase inhibition while maintaining low cellular cytotoxicity [2].

3-Phenylpropyl Pharmacophore-Containing Pyrimidine Toolbox for Anti-Infective SAR Studies

Across antibacterial (M. tuberculosis QcrB, 38-fold potency gain), antimalarial (PvDHFR-TS, sub-nanomolar Ki), and anticancer (pyrimidine-6-carboxaldehyde) applications, the 3-phenylpropyl moiety consistently enhances biological activity [1]. This compound serves as a benchmark for comparative SAR studies that systematically evaluate the contribution of the 3-phenylpropyl side chain to target engagement across diverse pyrimidine scaffolds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.